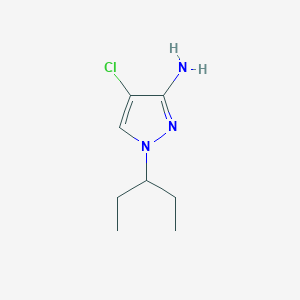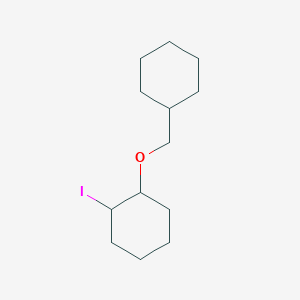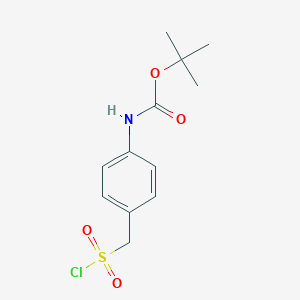
tert-Butyl (4-((chlorosulfonyl)methyl)phenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-ButylN-{4-[(chlorosulfonyl)methyl]phenyl}carbamate is an organic compound with the chemical formula C12H16ClNO4S. It is a derivative of carbamate and contains a chlorosulfonyl group attached to a phenyl ring. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-ButylN-{4-[(chlorosulfonyl)methyl]phenyl}carbamate typically involves a multi-step process:
Formation of tert-Butyl [4-aminophenyl]carbamate: This intermediate is synthesized by reacting p-aminobenzenesulfonic acid with di-tert-butyl dicarbonate in the presence of a base.
Chlorosulfonylation: The intermediate is then reacted with chlorosulfonyl chloride to introduce the chlorosulfonyl group, resulting in the formation of tert-ButylN-{4-[(chlorosulfonyl)methyl]phenyl}carbamate.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
tert-ButylN-{4-[(chlorosulfonyl)methyl]phenyl}carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form different derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and carbamate derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Hydrolysis Conditions: Acidic or basic aqueous solutions are used for hydrolysis reactions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted carbamates and sulfonamides can be formed.
Hydrolysis Products: Sulfonic acids and carbamate derivatives are the major products of hydrolysis.
Aplicaciones Científicas De Investigación
tert-ButylN-{4-[(chlorosulfonyl)methyl]phenyl}carbamate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals and as a building block for drug synthesis.
Biological Studies: It is employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Industrial Applications: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of tert-ButylN-{4-[(chlorosulfonyl)methyl]phenyl}carbamate involves the reactivity of the chlorosulfonyl group. This group can react with nucleophiles, leading to the formation of various derivatives. The compound can also act as an enzyme inhibitor by interacting with the active sites of enzymes, thereby blocking their activity.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl [4-(chlorosulfonyl)phenyl]carbamate: A closely related compound with similar reactivity and applications.
tert-Butyl chlorosulfonylcarbamate: Another similar compound used in organic synthesis and medicinal chemistry.
Uniqueness
tert-ButylN-{4-[(chlorosulfonyl)methyl]phenyl}carbamate is unique due to its specific structure, which allows for selective reactions with nucleophiles. This selectivity makes it a valuable reagent in organic synthesis and medicinal chemistry.
Propiedades
Fórmula molecular |
C12H16ClNO4S |
|---|---|
Peso molecular |
305.78 g/mol |
Nombre IUPAC |
tert-butyl N-[4-(chlorosulfonylmethyl)phenyl]carbamate |
InChI |
InChI=1S/C12H16ClNO4S/c1-12(2,3)18-11(15)14-10-6-4-9(5-7-10)8-19(13,16)17/h4-7H,8H2,1-3H3,(H,14,15) |
Clave InChI |
XVPUVVCWGYUHPJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)CS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


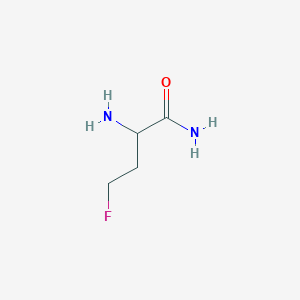
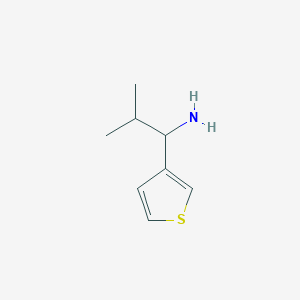
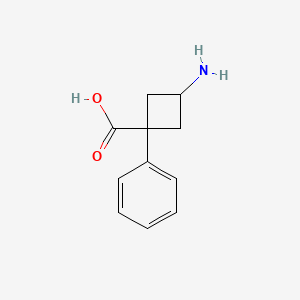
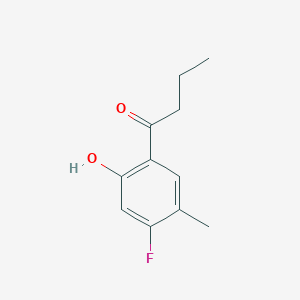
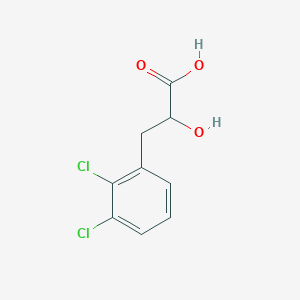
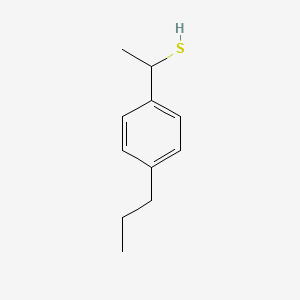
![2-(Pentan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13310903.png)
![2-[(5-Bromofuran-2-yl)methyl]cyclopentan-1-ol](/img/structure/B13310905.png)
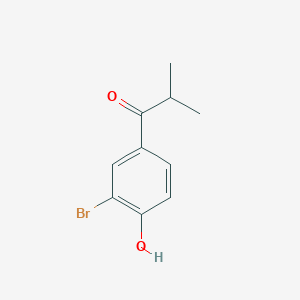
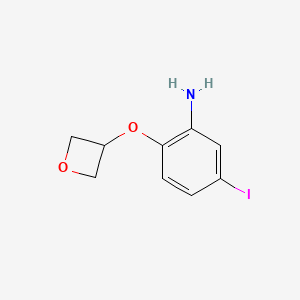
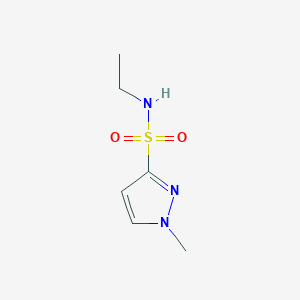
![1-[(1-Methyl-1H-indol-5-YL)amino]propan-2-OL](/img/structure/B13310921.png)
